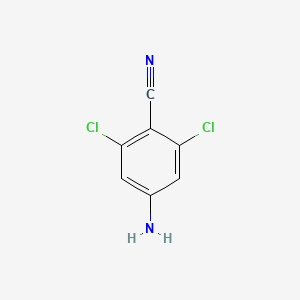

4-Amino-2,6-dichlorobenzonitrile

Description

4-Amino-2,6-dichlorobenzonitrile (CAS: 6575-18-4) is a chlorinated aromatic nitrile compound featuring an amino group at the para position and chlorine atoms at the 2 and 6 positions of the benzene ring. Its molecular formula is C₇H₄Cl₂N₂, with a molecular weight of 187.03 g/mol. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and heterocyclic derivatives.

Properties

IUPAC Name |

4-amino-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYXDGSKJEABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294385 | |

| Record name | Benzonitrile, 4-amino-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-18-4 | |

| Record name | Benzonitrile, 4-amino-2,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-amino-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Toluene Derivatives

The synthesis of chlorinated benzonitriles often begins with toluene derivatives. For example, 2,6-dichlorobenzonitrile —a structural analog—is produced via chlorination of 2,6-dichlorotoluene (2,6-DCT) under catalytic conditions. In CN103382166B, phosphorus pentachloride (PCl₅) and light irradiation (50,000–500,000 lm, 1000–6000 K) enable efficient chlorination at 50–250°C. The mass ratio of 2,6-DCT to PCl₅ (240:1–5) optimizes reaction kinetics, yielding 2,6-dichlorobenzyl dichloride as an intermediate. Subsequent hydrolysis and cyanation with oxammonium hydrochloride (NH₂OH·HCl) in formic or acetic acid solvents produce 2,6-dichlorobenzonitrile with 99.8–99.95% purity.

Adapting this method for 4-amino-2,6-dichlorobenzonitrile would require introducing a nitro group at the 4-position prior to reduction. For instance, nitration of 2,6-dichlorotoluene using mixed acid (HNO₃/H₂SO₄) could yield 4-nitro-2,6-dichlorotoluene, followed by chlorination and cyanation.

Nitration-Reduction Sequences

The reduction of nitro groups to amino groups is a cornerstone of aromatic amine synthesis. US3185725A demonstrates this in the production of 2-amino-6-chlorobenzonitrile , where 2-chloro-6-nitrobenzonitrile undergoes reduction with iron and concentrated hydrochloric acid at 20–80°C. This method achieves an 89% yield, with the amino group introduced selectively at the 2-position.

For 4-amino-2,6-dichlorobenzonitrile , a analogous pathway would involve:

-

Nitration of 2,6-dichlorobenzonitrile to introduce a nitro group at the 4-position.

-

Reduction of the nitro group using Fe/HCl or catalytic hydrogenation (e.g., Pd/C).

Diazotization and Cyanation Techniques

Diazotization of Aminobenzonitriles

Diazotization is critical for substituting amino groups with halogens. In US3185725A, 2-amino-6-chlorobenzonitrile is diazotized at 0–5°C using NaNO₂ and HCl, forming a diazonium salt. This intermediate is then reacted with CuCl in benzene, yielding 2,6-dichlorobenzonitrile via Sandmeyer reaction.

To synthesize 4-amino-2,6-dichlorobenzonitrile , this method could be reversed:

-

Diazotize 4-nitro-2,6-dichloroaniline to form a diazonium salt.

-

Substitute the diazo group with a cyano group using CuCN in a polar solvent.

Cyanation Reactions

Cyanation of aryl halides typically employs metal cyanides (e.g., CuCN, KCN). In CN103382166B, oxammonium hydrochloride serves as a cyanation agent in acid solvents (formic or acetic acid), facilitating the conversion of 2,6-dichlorobenzyl dichloride to 2,6-dichlorobenzonitrile. Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst, enhancing reaction efficiency.

Purification and Yield Optimization

Solvent-Mediated Recrystallization

Post-synthesis purification is achieved through recrystallization or solvent extraction. CN103382166B reports two methods:

-

Recrystallization : Crude 2,6-dichlorobenzonitrile is dissolved in toluene, treated with activated carbon, and vacuum-dried at 40–80°C.

-

Distillation : Steam distillation removes low-boiling impurities, yielding a product with ≤0.1% water content.

For the 4-amino analog, methanol or ethanol recrystallization would likely improve purity due to the amino group’s polarity.

Yield Data from Patent Examples

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination of 2,6-DCT | PCl₅, 80–120°C, 1–10 h | 85–92 | 99.8 |

| Diazotization-Cyanation | CuCl, HCl, 0–5°C | 82 | 98.5 |

| Nitro Reduction | Fe/HCl, 65–70°C | 89 | 97.0 |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Introducing a nitro group at the 4-position of 2,6-dichlorobenzonitrile requires precise control to avoid para/meta byproducts. Directed ortho-metalation or using bulky directing groups could enhance regioselectivity.

Stability of Amino Groups

Amino groups are prone to oxidation during chlorination. Protecting groups (e.g., acetylation) may be necessary prior to harsh reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzoic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products:

Oxidation: 2,6-Dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

Reduction: 4-Amino-2,6-dichlorobenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,6-dichlorobenzonitrile has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Amino-2,6-difluorobenzonitrile (CAS: 207297-92-5)

- Molecular Formula : C₇H₄F₂N₂

- Molecular Weight : 154.11 g/mol

- Boiling/Melting Points: Expected to be lower than the dichloro analog due to weaker intermolecular forces (van der Waals interactions).

- Applications : Useful in synthesizing fluorinated pharmaceuticals and materials.

4-Amino-2,3,5-trichloropyridine (CAS: 28443-69-8)

- Molecular Formula : C₅H₃Cl₃N₂

- Molecular Weight : 193.45 g/mol

- Key Differences :

- Aromatic System : Pyridine ring introduces a basic nitrogen atom, altering electronic properties and solubility.

- Reactivity : Enhanced susceptibility to electrophilic substitution at the 4-position due to electron-deficient pyridine ring.

Positional and Functional Group Isomers

4-Amino-3-methylbenzonitrile (CAS: 78881-21-7)

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- Solubility: Higher lipophilicity compared to chlorinated analogs due to the non-polar methyl group.

4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (CAS: 132252-58-5)

- Molecular Formula : C₁₄H₈Cl₃N₂

- Molecular Weight : 322.59 g/mol

- Key Differences: Extended Structure: Additional 4-chlorophenyl group increases molecular weight and steric hindrance, likely reducing solubility in polar solvents. Applications: Potential use in agrochemicals due to enhanced hydrophobic interactions.

Heterocyclic Analogs

4-Amino-2,6-dichloropyridine (CAS: 2587-02-2)

- Molecular Formula : C₅H₄Cl₂N₂

- Molecular Weight : 163.00 g/mol

- Physical Properties: Melting Point: 169–173°C Boiling Point: 336.7°C (predicted) Solubility: Slightly soluble in chloroform and methanol.

- Key Differences :

Table 1. Comparative Properties of 4-Amino-2,6-dichlorobenzonitrile and Analogs

Research and Application Insights

- Reactivity Trends: Chlorine substituents in 4-Amino-2,6-dichlorobenzonitrile enhance stability and direct electrophilic substitution to the 4-position due to meta-directing effects.

- Synthetic Utility: The nitrile group facilitates cyanation reactions, while the amino group enables condensation reactions for heterocycle synthesis (e.g., triazoles, pyrimidines).

- Safety Considerations : Chlorinated analogs generally require stringent handling (e.g., PPE, ventilation) due to risks of skin corrosion and aquatic toxicity.

Biological Activity

4-Amino-2,6-dichlorobenzonitrile (CAS Number: 6575-18-4) is a chemical compound characterized by its unique structural features, which include an amino group and two chlorine atoms on a benzene ring substituted with a nitrile group. Its molecular formula is , and it has a molecular weight of 187.03 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activity.

Chemical Structure and Properties

The presence of the amino group at the para position relative to the nitrile group significantly influences the compound's reactivity and biological interactions. The dichlorobenzene framework allows for unique chemical properties that can be exploited in various applications, including pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that 4-amino-2,6-dichlorobenzonitrile exhibits several biological activities:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Amoebicidal Activity : The compound has been studied for its effectiveness against Acanthamoeba cysts, enhancing amoebicidal activity when combined with other disinfectants .

- Herbicidal Properties : Its structural characteristics suggest potential applications as a herbicide or fungicide, particularly against specific plant species.

The mechanism of action for 4-amino-2,6-dichlorobenzonitrile involves its interaction with specific molecular targets within biological systems. The compound's ability to inhibit certain enzymes affects metabolic pathways critical for various physiological processes. For instance:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it can reduce inflammation and pain associated with various conditions.

- Cellulose Synthesis Inhibition : As a cellulose synthesis inhibitor, it impacts the growth and encystation of amoebae, enhancing the efficacy of other antimicrobial agents .

Case Studies and Research Findings

-

Amoebicidal Activity Study :

- A study investigated the potential of 4-amino-2,6-dichlorobenzonitrile to enhance the amoebicidal effect against Acanthamoeba cysts. The results showed that when combined with commercial disinfectants, it significantly increased the amoebicidal activity against immature cysts without causing cytotoxicity to human corneal epithelial cells .

-

Herbicidal Efficacy :

- Compounds structurally similar to 4-amino-2,6-dichlorobenzonitrile have demonstrated effectiveness as herbicides against various broadleaf weeds. This suggests that this compound may also possess similar herbicidal properties.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzonitrile | Lacks amino group; different substitution pattern | Moderate herbicidal activity |

| 3,5-Dichlorobenzonitrile | Similar structure but different chlorine placement | Limited biological studies available |

| 4-Amino-2,6-dichlorophenol | Hydroxyl group instead of nitrile | Antimicrobial properties |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-2,6-dichlorobenzonitrile, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, chlorinated benzaldehyde precursors can undergo amination followed by nitrile group introduction via Rosenmund-von Braun or nucleophilic cyanation. Key factors include:

- Catalyst selection : Copper(I) iodide or palladium catalysts improve nitrile formation efficiency .

- Temperature control : Reactions often require 80–120°C to balance kinetics and side-product formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Yield optimization can be monitored via TLC or HPLC, with purity assessed using GC (>95% purity thresholds are typical for research-grade material) .

Advanced: How can computational modeling predict the reactivity of 4-Amino-2,6-dichlorobenzonitrile in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations and molecular dynamics simulations are critical for predicting regioselectivity and electronic effects. For instance:

- Electrostatic potential maps identify electron-deficient sites (e.g., para to amino groups) for Suzuki-Miyaura coupling .

- Substituent effects : Chlorine atoms increase electrophilicity at the ortho positions, while the amino group directs nucleophilic attacks to meta positions .

- Solvent interaction models : Simulate solvation effects to optimize reaction media (e.g., acetonitrile vs. THF) .

Validating predictions with experimental NMR (e.g., chemical shifts) ensures accuracy .

Analytical: What spectroscopic and chromatographic techniques are most effective for characterizing 4-Amino-2,6-dichlorobenzonitrile and its derivatives?

Answer:

- NMR spectroscopy : and NMR confirm substituent positions. For example, the amino proton appears as a broad singlet (~5 ppm), while aromatic protons split into doublets due to chlorine’s anisotropic effects .

- Mass spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns (e.g., vs. ) .

- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients (70:30 v/v) to resolve degradation products .

- X-ray crystallography : Determines molecular packing and hydrogen-bonding networks in crystalline forms .

Stability: How do electron-withdrawing groups influence the hydrolytic stability of 4-Amino-2,6-dichlorobenzonitrile under acidic or basic conditions?

Answer:

The nitrile group’s stability is pH-dependent:

- Acidic conditions (pH < 3) : Protonation of the amino group reduces electron donation, accelerating nitrile hydrolysis to carboxylic acids.

- Basic conditions (pH > 10) : Hydroxide ions attack the nitrile, forming amides or carboxylic salts. Kinetic studies show a half-life of ~24 hours at pH 12 .

Electron-withdrawing chlorine atoms stabilize the nitrile via inductive effects, delaying hydrolysis compared to non-halogenated analogs . Stability assays using FTIR (monitoring –C≡N peaks at ~2230 cm) are recommended .

Application: In what research contexts is 4-Amino-2,6-dichlorobenzonitrile employed as a precursor for bioactive intermediates?

Answer:

Its utility spans:

- Pharmaceutical intermediates : Serves as a building block for kinase inhibitors (e.g., pyrimidine derivatives via Buchwald-Hartwig amination) .

- Agrochemicals : Chlorinated benzonitriles are precursors for herbicides; the amino group enables functionalization with thiourea or sulfonamide moieties .

- Coordination chemistry : The amino and nitrile groups act as ligands for transition metals (e.g., Cu complexes studied via UV-Vis and cyclic voltammetry) .

For scale-up, ensure compliance with safety protocols: use fume hoods, PPE, and avoid metal contamination (risk of exothermic decomposition) .

Contradiction Analysis: How should researchers resolve discrepancies in reported solubility data for 4-Amino-2,6-dichlorobenzonitrile?

Answer:

Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual solvents) alter solubility. Verify purity via GC or HPLC before testing .

- Measurement methods : Shake-flask vs. nephelometry yield different results. Standardize protocols (e.g., OECD 105 guidelines) .

- Temperature effects : Solubility in ethanol increases from 5 mg/mL at 25°C to 15 mg/mL at 60°C .

Report conditions explicitly (solvent, temperature, purity) to enable reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.